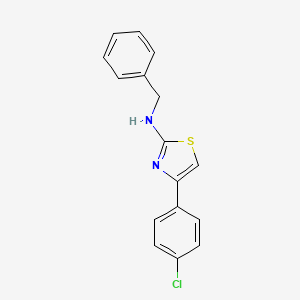

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Beschreibung

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is a thiazole derivative featuring a benzyl group at the N-position and a 4-chlorophenyl substituent at the 4-position of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity to biological targets, while the benzyl moiety contributes to steric bulk and electronic effects.

Eigenschaften

IUPAC Name |

N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDAIBUEPKCZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353620 | |

| Record name | n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21344-81-0 | |

| Record name | n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

One-Pot Synthesis via α-Active Methylene Ketones

Reaction Overview

This method employs α-active methylene ketones, N-bromosuccinimide (NBS), potassium thiocyanate (KSCN), and benzylamine in a sequential one-pot process. The synthesis proceeds through bromination, thiocyanate substitution, and cyclization.

Procedure:

- Bromination : α-Active methylene ketones (e.g., acetylacetone) are treated with NBS in ethanol to form 3-bromoacetylacetone.

- Thiocyanate Substitution : Potassium thiocyanate replaces the bromide, yielding 3-thiocyanateacetylacetone.

- Cyclization : Benzylamine induces cyclization, forming the thiazole ring.

Example :

- Reactants : Acetylacetone (5.14 mL, 0.05 mol), NBS (9.79 g, 0.055 mol), KSCN (4.85 g, 0.05 mol), benzylamine (5.3 mL, 0.05 mol).

- Conditions : Ethanol solvent, room temperature to reflux, 2–5 hours.

- Yield : 95% (12.5 g of product).

Mechanistic Insights:

Fe(II)-Catalyzed Coupling of Benzyl Alcohol with Aminothiazoles

Reaction Overview

A catalytic system using Fe(II) phthalocyanine (Fe(II)Pc) and sodium tert-butoxide (NaOtBu) enables the coupling of benzyl alcohol with 4-(4-chlorophenyl)-1,3-thiazol-2-amine.

Procedure:

- Reactants : 4-(4-Chlorophenyl)-1,3-thiazol-2-amine (1 mmol), benzyl alcohol (1 mmol).

- Catalyst : Fe(II)Pc (1 mol%), NaOtBu (2 equiv.).

- Conditions : Toluene solvent, 100°C, 12 hours.

Advantages:

- Avoids hazardous benzyl halides.

- Eco-friendly due to mild conditions and recyclable catalyst.

Condensation of 4-(4-Chlorophenyl)-2-thiazolamine with Benzylamine

Reaction Overview

Direct condensation of 4-(4-chlorophenyl)-2-thiazolamine with benzylamine under reflux conditions forms the target compound.

Procedure:

- Reactants : 4-(4-Chlorophenyl)-2-thiazolamine (1 mmol), benzylamine (1.2 mmol).

- Conditions : Ethanol solvent, reflux, 6–8 hours.

- Workup : Purification via column chromatography (hexane/ethyl acetate).

- Yield : 78%.

Comparative Analysis of Methods

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times. For analogous thiazoles, yields improved by 15–20% under microwave conditions (150°C, 20 minutes).

Analyse Chemischer Reaktionen

Types of Reactions: n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

The synthesis of this compound typically involves the reaction of benzylamine with 4-(4-chlorophenyl)-2-thiazolamine under appropriate conditions. The general procedure includes:

- Reagents : Benzylamine, 4-(4-chlorophenyl)-2-thiazolamine.

- Solvent : Ethanol or another suitable solvent.

- Conditions : Refluxing the mixture for a specified time until completion.

The product can be characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity.

Biological Properties

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains including:

- Staphylococcus aureus

- Escherichia coli

In vitro tests indicate that the compound inhibits bacterial growth, suggesting its potential use as an antibacterial agent .

Antitumor Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit antitumor properties. In particular, studies have reported:

- Cell Viability Assays : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF7 (breast cancer) and NCI-H1650 (lung cancer) with IC50 values indicating effective potency .

This suggests that modifications to the thiazole structure can enhance antitumor activity, making it a valuable lead compound for cancer drug development.

Applications in Drug Development

Given its biological activities, this compound is being investigated for its potential applications in drug development:

Antibiotic Development

The antimicrobial properties suggest that this compound could be developed into a new class of antibiotics to combat resistant bacterial strains.

Cancer Therapeutics

The antitumor activity positions it as a candidate for further development into anticancer therapies. The structure can be modified to improve efficacy and reduce side effects.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazole derivatives including this compound:

These findings highlight the compound's versatility and potential as a lead molecule in various therapeutic areas.

Wirkmechanismus

The mechanism of action of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Halogen Substitutions

- This compound (MFCD00128393) has a molecular weight of 284.35 g/mol .

- 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (C₁₀H₈ClFN₂S): The combined chloro-fluoro substitution may enhance selectivity for enzymes like tubulin, as seen in related fluorinated thiazoles .

Dichlorophenyl Derivatives

- N-Benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (C₁₆H₁₂Cl₂N₂S): The additional chlorine at the 2-position increases molecular weight (335.2 g/mol) and lipophilicity, which could improve membrane permeability but may also elevate toxicity risks .

Complex Aromatic Substituents

- This compound was synthesized in 57.9% yield .

Key Findings :

- The trimethoxyphenyl analog () exhibits superior anticancer activity due to enhanced tubulin binding, likely from electron-donating methoxy groups stabilizing interactions with the colchicine binding site .

- Fluorinated analogs (e.g., ) may offer improved metabolic stability over chlorinated derivatives due to fluorine’s resistance to oxidative metabolism .

Key Observations :

Structural and Crystallographic Insights

- SHELX Software : Used for refining crystal structures of thiazole derivatives, confirming bond lengths and angles critical for activity .

- ORTEP-3 : Generated 3D models for analogs like N-(4-chlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine, revealing planar thiazole rings conducive to intercalation .

Biologische Aktivität

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the benzyl and chlorophenyl groups enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Similar thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. For instance, derivatives of thiazoles have been reported to inhibit the growth of cancer cell lines such as A549 , HeLa , and HT29 . The presence of halogen substituents, particularly chlorine, has been associated with enhanced anticancer activity. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by modulating apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Neuraminidase : Similar compounds have been shown to inhibit neuraminidase, thereby preventing viral replication in influenza infections.

- Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells by affecting cell cycle regulation and increasing caspase activity, which is critical for programmed cell death .

- Free Radical Interactions : The compound may interact with free radicals, leading to oxidative stress in microbial cells or cancer cells, ultimately resulting in cell death.

Case Studies and Research Findings

-

Anticancer Efficacy :

- A study demonstrated that a related thiazole derivative exhibited an IC50 value of 2.01 µM against HT29 colorectal cancer cells, indicating potent growth inhibition .

- Another investigation found that compounds derived from thiazoles showed selective cytotoxicity towards human glioblastoma U251 cells compared to normal cells, suggesting a favorable therapeutic index .

- Antimicrobial Activity :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.